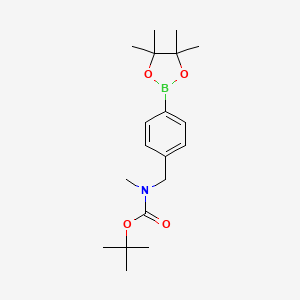

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

説明

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a complex organic compound that is used as an intermediate in the synthesis of various biologically active compounds

Mode of Action

It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds.

Biochemical Pathways

The compound is involved in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

It is known to be an important intermediate in the synthesis of various biologically active compounds .

Action Environment

It is known that the compound should be stored in a cool place (0-10°c) to avoid degradation .

生物活性

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.209 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 348.0 ± 52.0 °C at 760 mmHg |

| Melting Point | 105 °C |

| Flash Point | 164.3 ± 30.7 °C |

The compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance solubility and biological activity.

Research indicates that compounds containing a dioxaborolane structure can interact with various biological targets, particularly in cancer therapy. The mechanism often involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

In studies focusing on related compounds, it has been observed that derivatives of dioxaborolane exhibit significant growth inhibition in tumor cell lines while sparing non-tumorigenic cells. For example:

- Case Study : A derivative similar to this compound demonstrated potent cytotoxicity against murine liver cancer cells at concentrations as low as 10 µM without affecting healthy cells .

Inhibition of Cell Motility

The compound may also inhibit cancer cell motility. This is crucial as metastasis is a significant challenge in cancer treatment:

- Research Finding : In vitro assays showed that certain dioxaborolane derivatives reduced the migration of cancer cells by altering the expression of proteins involved in cell adhesion and motility .

Case Studies and Research Findings

-

Growth Inhibition Study :

- Objective : To evaluate the efficacy of dioxaborolane derivatives in inhibiting tumor growth.

- Results : Compounds showed selective toxicity towards cancer cells with minimal effects on normal cells.

- : The structural features of these compounds contribute significantly to their anticancer properties .

- Mechanistic Insights :

-

Comparative Analysis :

- A comparative study highlighted the differences in biological activity between various dioxaborolane derivatives and their corresponding effects on different cell lines.

Table: Comparative Biological Activities

| Compound Name | IC50 (µM) | Target Cell Line | Selectivity Ratio (Tumor/Normal) |

|---|---|---|---|

| This compound | 10 | Murine Liver Cancer | High |

| Related Dioxaborolane Derivative | 15 | Human Breast Cancer | Moderate |

| Another Analogue | 25 | Non-Tumorigenic Cells | Low |

科学的研究の応用

Medicinal Chemistry

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate has been investigated for its potential in drug development due to its unique structural properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to participate in various chemical reactions that are crucial for drug synthesis.

Case Study: Anticancer Agents

Research has shown that compounds containing boron can exhibit anticancer properties. A study highlighted the synthesis of boron-containing carbamates that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The dioxaborolane group plays a significant role in modulating biological activity by influencing the compound's reactivity and stability .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex organic molecules.

Synthesis of Functionalized Aromatic Compounds

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form functionalized aromatic compounds. This reaction is vital in the pharmaceutical industry for synthesizing biologically active molecules .

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | |

| Carbamate Formation | Utilizes amines and carbonyl compounds |

Materials Science

The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The dioxaborolane structure contributes to the formation of cross-linked networks in polymers.

Case Study: Boron-Doped Polymers

Research indicates that polymers doped with boron-containing compounds exhibit improved flame retardancy and thermal stability. This compound can serve as a precursor for synthesizing these advanced materials .

特性

IUPAC Name |

tert-butyl N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21(8)13-14-9-11-15(12-10-14)20-24-18(4,5)19(6,7)25-20/h9-12H,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFOCJORKNCEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。